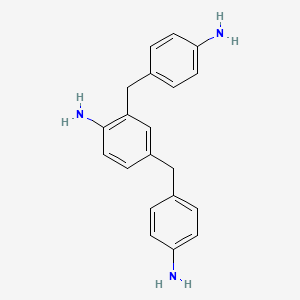

2,4-Bis(p-aminobenzyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

25834-80-4 |

|---|---|

Molecular Formula |

C20H21N3 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,4-bis[(4-aminophenyl)methyl]aniline |

InChI |

InChI=1S/C20H21N3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13H,11-12,21-23H2 |

InChI Key |

KKVLCJIOPNYOQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N |

Other CAS No. |

25834-80-4 |

physical_description |

2,4-bis(p-aminobenzyl)aniline is a brown solid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 70.7° F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Bis(p-aminobenzyl)aniline chemical structure and CAS number

An In-Depth Technical Guide to 2,4-Bis(p-aminobenzyl)aniline for Advanced Research Applications

Introduction

2,4-Bis(p-aminobenzyl)aniline is a complex aromatic amine characterized by a central aniline core substituted with two para-aminobenzyl groups at the 2 and 4 positions.[1] As a tri-functional primary amine, this molecule holds significant industrial value, primarily as a highly effective cross-linking and curing agent for epoxy resins and as a key intermediate in the synthesis of advanced polyurethanes.[1] For researchers in materials science and drug development, its unique tripodal structure offers a versatile scaffold for creating materials with enhanced thermal and mechanical stability and for designing novel molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and handling protocols, grounded in established scientific principles for professionals in the field.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for any research or development application.

Chemical Structure

The molecule's structure consists of a central aniline unit, with two benzyl groups attached to its aromatic ring. Each of these benzyl groups, in turn, bears an amino group in the para position.

Figure 1: Chemical Structure of 2,4-Bis(p-aminobenzyl)aniline

Key Identifiers

For unambiguous identification and literature tracking, the following identifiers are critical.

| Identifier | Value |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline[1][2] |

| CAS Number | 25834-80-4[1][2][3][4][5] |

| Molecular Formula | C20H21N3[1][2][3][4][6] |

| Molecular Weight | 303.4 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N[1][6] |

| InChI Key | KKVLCJIOPNYOQN-UHFFFAOYSA-N[1][3] |

Physicochemical Data

The physical and chemical properties dictate the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | Brown solid | [1][2][3][4] |

| Melting Point | 133-135 °C | [3][4] |

| Boiling Point | 543.2 °C at 760 mmHg | [3][4] |

| Density | 1.189 g/cm³ | [3][4] |

| Water Solubility | < 1 mg/mL at 21.5 °C | [1][2][3] |

| Flash Point | 316.2 °C | [3][4] |

| Reactivity | Reacts with strong acids and oxidizing agents.[2][3][5][7] May be sensitive to air and light.[2][4][5][7] | N/A |

Synthesis and Mechanistic Insights

The prevailing method for synthesizing 2,4-Bis(p-aminobenzyl)aniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Principle of Synthesis

The synthesis is achieved through an acid-catalyzed condensation reaction between aniline and formaldehyde.[1]

-

Mechanism Rationale: The process is initiated by the protonation of formaldehyde by an acid catalyst (e.g., hydrochloric acid), which generates a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aniline ring. The amino group of aniline is a powerful ortho-, para-directing activator, which is why substitution occurs preferentially at these positions. The reaction proceeds in a two-step manner, first forming N-hydroxymethylaniline intermediates which then undergo further electrophilic aromatic substitution to yield the final triarylmethane scaffold.[1] The selection of an acid catalyst is critical; it serves to activate the formaldehyde for the initial attack and facilitates the subsequent dehydration steps.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and verification steps to ensure product integrity.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, combine aniline and formaldehyde in a molar ratio of approximately 3:1.[1] The excess aniline serves as both a reactant and a solvent.

-

Catalysis: Slowly add concentrated hydrochloric acid to the mixture while stirring. The acid acts as the catalyst for the condensation reaction.[1]

-

Temperature Control: Maintain the reaction temperature between 20°C and 65°C.[1] The choice of temperature is a balance; higher temperatures increase the reaction rate but may also lead to the formation of higher molecular weight polymeric byproducts. The reaction is typically run for several hours.

-

Neutralization: Upon completion, cool the reaction mixture and carefully add a sodium hydroxide solution to neutralize the hydrochloric acid.[1] This step is crucial as it deprotonates the amine functionalities, rendering the product insoluble in the aqueous phase and allowing for its separation.

-

Phase Separation: Transfer the neutralized mixture to a separatory funnel. The organic phase, containing the crude product and excess aniline, will separate from the aqueous phase.

-

Purification: Isolate the organic phase and subject it to vacuum distillation. This step effectively removes the unreacted aniline and other low-boiling impurities, yielding the purified 2,4-Bis(p-aminobenzyl)aniline.[1]

-

Verification: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR and IR spectroscopy. The IR spectrum should be identical to that of a reference standard.[3]

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for 2,4-Bis(p-aminobenzyl)aniline.

Industrial and Research Applications

The unique trifunctional nature of this molecule underpins its utility in both industrial and research settings.

Epoxy Resin Curing Agent

The primary application of 2,4-Bis(p-aminobenzyl)aniline is as a curing agent, or hardener, for epoxy resins.[1]

-

Mechanism of Action: Each of the three primary amine groups contains two active hydrogen atoms that can react with the epoxide groups of the resin. This trifunctional nature allows the molecule to act as a highly efficient cross-linking hub, forming a dense, three-dimensional thermosetting polymer network.

-

Performance Advantages: The resulting cured epoxy systems exhibit enhanced mechanical properties, high thermal stability, and excellent chemical resistance, making them suitable for demanding applications in adhesives, coatings, and composite materials.[1]

Relevance in Drug Discovery and Medicinal Chemistry

While not a drug itself, 2,4-Bis(p-aminobenzyl)aniline and its structural motifs are highly relevant to drug development professionals.

-

A Versatile Building Block: The molecule can be viewed as a derivative of p-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry.[8][9] PABA is a core moiety in a wide range of therapeutics, including antibacterials and local anesthetics.[9] The trifunctional nature of 2,4-Bis(p-aminobenzyl)aniline offers three distinct points for chemical modification, allowing for the construction of complex molecules and combinatorial libraries.

-

Expert Insight on Metabolic Liabilities: It is crucial for drug development professionals to recognize that aniline-based structures can present metabolic challenges. The liver can metabolize anilines in ways that produce toxic byproducts, potentially leading to hepatotoxicity or other adverse effects.[10] While this compound is used industrially, any consideration of its scaffold for pharmaceutical applications would require rigorous toxicological evaluation and potentially the development of safer bioisosteres to mitigate these risks.[10]

Structure-Application Relationship Diagram

Caption: Relationship between structure and key applications.

Safety, Handling, and Storage

Due to its classification as an aromatic amine, proper safety protocols are mandatory when handling 2,4-Bis(p-aminobenzyl)aniline.

| Parameter | Guideline |

| Health Hazards | May cause irritation to the skin, eyes, and mucous membranes.[2][5][7] |

| Fire Hazards | The material is combustible, though flash point data is limited.[2][5][7] Burning can produce toxic nitrogen oxide fumes.[3][4] |

| Personal Protective Equipment (PPE) | Wear a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[5] |

| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid creating dust. |

| Spill Response | For small spills, dampen the solid material with a solvent like acetone, transfer to a sealed container for disposal, and decontaminate the area.[5] |

| Storage | Store in a refrigerator in a tightly sealed container.[5] The material may be sensitive to air and light, so storage under an inert atmosphere and in an opaque container is recommended.[2][4][5][7] |

Conclusion

2,4-Bis(p-aminobenzyl)aniline is a compound of significant utility, bridging the gap between industrial polymer science and advanced chemical synthesis. Its trifunctional aromatic structure provides a robust platform for creating high-performance materials and serves as a point of interest for medicinal chemists exploring complex molecular scaffolds. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

-

PubChem. (n.d.). 2,4-Bis(p-aminobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-bis(p-aminobenzyl)aniline (C20H21N3). Retrieved from [Link]

-

Tse, C. L., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current medicinal chemistry, 9(22), 1981-2000. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. PubChemLite - 2,4-bis(p-aminobenzyl)aniline (C20H21N3) [pubchemlite.lcsb.uni.lu]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news.umich.edu [news.umich.edu]

Synthesis Pathways and Mechanistic Dynamics of 2,4-Bis(p-aminobenzyl)aniline (BABA)

Executive Summary

2,4-Bis(p-aminobenzyl)aniline (CAS: 25834-80-4), frequently designated as BABA or 2,4-bis(4-aminobenzyl)aniline, is a highly functionalized aromatic triamine[1]. Characterized by a central aniline core flanked by two p-aminobenzyl groups at the ortho and para positions, this compound is a critical scaffold in advanced materials science[2]. It serves as a high-performance curing agent in epoxy resins, a cross-linking precursor in polyurethane synthesis, and an essential intermediate for the catalytic hydrogenation into alicyclic triamines (e.g., 2,4-bis(aminocyclohexylmethyl)cyclohexylamine)[2][3].

This whitepaper provides an in-depth analysis of the mechanistic pathways, kinetic controls, and self-validating experimental protocols required to synthesize high-purity BABA.

Mechanistic Causality in BABA Synthesis

The synthesis of BABA is fundamentally an extended electrophilic aromatic substitution cascade driven by the acid-catalyzed condensation of aniline and formaldehyde[2][4]. Unlike the synthesis of simple diamines, producing the triamine BABA requires overcoming the kinetic preference for diamine termination, pushing the reaction toward secondary alkylation.

The Electrophilic Aromatic Substitution Cascade

The reaction initiates with the nucleophilic attack of aniline on formaldehyde, yielding an N-hydroxymethylaniline intermediate[5]. In the presence of a strong Brønsted acid (typically HCl), this intermediate rapidly dehydrates to form a highly reactive electrophilic N-methylidene anilinium ion[5].

This electrophile attacks another aniline molecule to form N-(p-aminobenzyl)aniline (PABA)[5]. PABA subsequently undergoes an S_N2-type intermolecular rearrangement to yield 4,4'-methylenedianiline (MDA)[6]. Because MDA retains activated ortho positions on its aromatic rings, extended reaction times and specific stoichiometric excesses allow it to act as a nucleophile. It undergoes a secondary electrophilic attack by another equivalent of the N-methylidene anilinium ion (or activated PABA), resulting in the triamine BABA[4].

Figure 1: Acid-catalyzed mechanistic cascade from Aniline to BABA.

Experimental Methodology: Self-Validating Protocol

To force the thermodynamic equilibrium toward the triamine rather than the diamine (MDA), the stoichiometry must be strictly controlled. A molar ratio of aniline to formaldehyde of approximately 2.8:1 to 3:1 is required to maximize BABA yield[3].

Step-by-Step Synthesis Workflow

The following protocol is engineered as a self-validating system, meaning each step contains an inherent analytical or physical check to ensure the reaction is proceeding along the correct kinetic pathway.

-

Reagent Preparation & Initiation:

-

Action: Charge a reactor with aniline and aqueous formaldehyde at a 3:1 molar ratio. Slowly introduce aqueous hydrochloric acid until the Aniline:HCl molar ratio reaches 0.92:1[3].

-

Causality: The sub-stoichiometric acid ensures that enough free aniline remains to act as a nucleophile while providing sufficient protons to generate the reactive iminium electrophiles.

-

Validation: Monitor the exotherm. A controlled rise in temperature validates the formation of the N-hydroxymethylaniline intermediate.

-

-

Primary Condensation (Kinetic Control):

-

Action: Maintain the reaction mass at 20°C to 42°C under continuous agitation[3].

-

Causality: Restricting the thermal energy prevents runaway exothermic polymerization and suppresses unwanted N-methylation side reactions, allowing the S_N2 rearrangement to PABA to proceed cleanly.

-

Validation: HPLC-MS sampling should reveal the consumption of formaldehyde and the transient peak of PABA (m/z 198)[7].

-

-

Thermal Rearrangement (Thermodynamic Drive):

-

Action: Elevate the reactor temperature to 65°C and hold for approximately 4 hours[3].

-

Causality: This thermal input overcomes the activation energy barrier required for the secondary alkylation of MDA into BABA.

-

Validation: In-process chromatography should show the plateauing of MDA concentration and the steady growth of the BABA peak (m/z 303.4)[1][7].

-

-

Neutralization & Phase Separation:

-

Action: Quench the reaction mass by adding aqueous sodium hydroxide[3]. Separate the organic and aqueous phases.

-

Causality: NaOH neutralizes the amine hydrochlorides, converting the products back into their free-base form, effectively halting any further electrophilic aromatic substitution.

-

Validation: The aqueous phase must test at pH > 10 to guarantee complete free-base conversion. A clean phase bifurcation validates successful neutralization.

-

-

Fractional Distillation & Isolation:

-

Action: Subject the isolated organic phase to vacuum distillation to strip off unreacted aniline and the lower-boiling MDA[3].

-

Causality: BABA has a significantly higher boiling point (543.2 ºC at 760 mmHg) than MDA, allowing for efficient thermal separation[1].

-

Validation: The distillation residue (crude BABA) is collected and recrystallized to yield a brown solid with a sharp melting point of 133–135°C[1][3].

-

Figure 2: Self-validating experimental workflow for BABA synthesis.

Quantitative Data & Physicochemical Profiling

Accurate characterization of the isolated BABA is critical for downstream applications, particularly when used as a precursor for catalytic hydrogenation. The table below consolidates the verified physicochemical properties of 2,4-Bis(p-aminobenzyl)aniline.

| Property | Value | Reference |

| IUPAC Name | 2,4-Bis[(4-aminophenyl)methyl]benzenamine | [1][8] |

| CAS Registry Number | 25834-80-4 | [1][8] |

| Molecular Formula | C₂₀H₂₁N₃ | [1][9] |

| Molecular Weight | 303.40 g/mol | [1][9] |

| Appearance | Brown solid | [1][8] |

| Melting Point | 133 – 135 °C | [1][3] |

| Boiling Point | 543.2 ºC (at 760 mmHg) | [1][9] |

| Density | 1.189 g/cm³ | [1][9] |

| Water Solubility | < 1 mg/mL (at 70.7°F) | [8][10] |

Downstream Industrial Applications

The unique triamine structure of BABA makes it an invaluable intermediate in several high-value chemical sectors:

-

Alicyclic Amine Synthesis: BABA is subjected to high-pressure catalytic hydrogenation (e.g., using a ruthenium-on-alumina catalyst at 5,000 psig and 210°C) to reduce the aromatic rings. This yields 2,4-bis(aminocyclohexylmethyl)cyclohexylamine, an aliphatic triamine used to manufacture light-stable, weather-resistant aliphatic polyurethanes[3][11].

-

Epoxy and Polyurethane Curing: The presence of three primary amine groups allows BABA to act as a highly efficient cross-linking agent. It reacts with epichlorohydrin or terminal epoxides to form rigid, thermosetting polymers with exceptional thermal stability[2][12].

References

1.[2] "Buy 2,4-Bis(p-aminobenzyl)aniline (EVT-3325743) - EvitaChem", evitachem.com. 2.[1] "2,4-bis(p-aminobenzyl)aniline 25834-80-4 - Echemi", echemi.com. 3.[3] "US3676495A - 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine", Google Patents. 4.[10] "2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA", noaa.gov. 5.[9] "Buy 2,4-bis(p-aminobenzyl)aniline from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI", echemi.com. 6.[8] "2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem", nih.gov. 7.[11] "US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst", Google Patents. 8.[7] "Insights on the mechanism for synthesis of methylenedianiline from aniline and formaldehyde though HPLC-MS and isotope tracer studies", ResearchGate. 9.[5] "An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde", PMC (nih.gov). 10.[6] "Reaction network and mechanism of the synthesis of methylenedianiline over dealuminated Y-type zeolites", Green Chemistry (RSC Publishing). 11.[4] "Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology", softbeam.net. 12.[12] "US20150099128A1 - Linear glycidyl carbamate (gc) resins for highly flexible coatings", Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. evitachem.com [evitachem.com]

- 3. US3676495A - 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine - Google Patents [patents.google.com]

- 4. softbeam.net:8080 [softbeam.net:8080]

- 5. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction network and mechanism of the synthesis of methylenedianiline over dealuminated Y-type zeolites - Green Chemistry (RSC Publishing) DOI:10.1039/C0GC00428F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents [patents.google.com]

- 12. US20150099128A1 - Linear glycidyl carbamate (gc) resins for highly flexible coatings - Google Patents [patents.google.com]

Structural Elucidation and Spectroscopic Characterization of 2,4-Bis(p-aminobenzyl)aniline

The following technical guide is structured to serve as a definitive reference for the characterization of 2,4-Bis(p-aminobenzyl)aniline , a critical isomer often co-eluting in polymeric methylene diphenyl diisocyanate (pMDI) and polyamine precursors.[1]

Executive Summary & Molecular Architecture

2,4-Bis(p-aminobenzyl)aniline (CAS: 25834-80-4 for the generic trimer series) is a linear aromatic trimer consisting of a central aniline ring substituted at the ortho (2) and para (4) positions by p-aminobenzyl groups.[1][2]

Unlike its symmetric counterpart (the 4,4'-linear trimer), this isomer introduces asymmetry that is critical for modulating the rheology and cross-linking density of epoxy resins and polyurethane foams. Accurate identification requires distinguishing the ortho-para methylene bridge from the para-para bridge.[1][2]

Molecular Specifications

| Property | Value |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline |

| Formula | |

| Molecular Weight | 303.41 g/mol |

| Monoisotopic Mass | 303.1735 Da |

| Appearance | Amber to brown solid (oxidizes rapidly in air) |

Spectroscopic Data Analysis[2][5][6][7][8][9][10]

Nuclear Magnetic Resonance ( H & C NMR)

NMR is the only definitive method to distinguish this isomer from the 2,4,6-trimer or the 4,4'-linear trimer.[1] The diagnostic key lies in the methylene bridge chemical shifts .

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (

| Proton Environment | Multiplicity | Integration | Assignment Logic (Mechanistic Insight) | |

| Amine ( | 4.8 - 5.0 | Broad Singlet | 6H | Exchangeable protons.[1][2] The central amine is sterically crowded (ortho-substituent), often shifting slightly downfield vs outer amines.[1][2] |

| Methylene (Ortho) | 3.82 | Singlet | 2H | Bridge at C2.[1][2] Deshielded due to proximity to the central amine lone pair and steric compression.[2] |

| Methylene (Para) | 3.68 | Singlet | 2H | Bridge at C4.[1][2] Typical chemical shift for diphenylmethane-type methylene groups. |

| Aromatic (Outer) | 6.50 (d), 6.85 (d) | AA'BB' | 8H | Characteristic p-substituted benzene pattern ( |

| Aromatic (Central H-6) | 6.62 | Doublet | 1H | Ortho to amine, meta to benzyl.[1][2] Shielded by amine resonance.[1][2] |

| Aromatic (Central H-5) | 6.75 | dd | 1H | Meta to amine.[1][2] Coupling to H-6 ( |

| Aromatic (Central H-3) | 6.90 | Doublet (small) | 1H | Sandwiched between two benzyl groups.[1][2] Shows meta-coupling only. |

C NMR Data (100 MHz, DMSO-

)

-

Methylene Bridges: Distinct peaks at 35.4 ppm (C4-bridge) and 32.8 ppm (C2-bridge).[1][2] The upfield shift of the ortho-bridge is a reliable diagnostic marker for 2-substitution in aniline oligomers.[1]

-

Ipso Carbons: Central ring C-N carbon appears at ~144 ppm; Outer ring C-N carbons at ~146 ppm.[1][2]

Infrared Spectroscopy (FTIR)

FTIR is used for functional group validation but cannot easily distinguish isomers.[1][2]

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3420, 3340 | N-H Stretch (Asym/Sym) | Doublet confirms primary amines. |

| 2920, 2850 | C-H Stretch (Aliphatic) | Confirm methylene bridges (distinct from pure aniline).[1][2] |

| 1620 | N-H Bending (Scissoring) | Strong band characteristic of primary aromatic amines. |

| 1510, 1600 | C=C Ring Stretch | Aromatic backbone.[1][2] |

| 820 | C-H Out-of-Plane | Para-substitution pattern (outer rings).[1][2] |

| 800-750 | C-H Out-of-Plane | 1,2,4-substitution pattern (central ring).[1][2] |

Mass Spectrometry (LC-MS/ESI)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2] Rationale: Soft ionization is required to preserve the molecular ion of the trimer without excessive fragmentation.

Experimental Protocol: Isolation and Characterization

Directive: This protocol prioritizes the separation of the 2,4-isomer from the crude MDA mixture.

Phase 1: Sample Preparation

-

Dissolve 50 mg of crude polyamine mixture in 10 mL of Acetonitrile (HPLC Grade) .

-

Filter through a 0.22

m PTFE syringe filter to remove oligomeric tars.[1][2]

Phase 2: High-Performance Liquid Chromatography (HPLC)[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5

m).[1][2] -

Gradient: 20% B to 80% B over 25 minutes.

-

Target Elution: The 2,4-bis isomer elutes after the 4,4'-dimer but before the 4,4',4''-trimer due to steric disruption of the hydrophobic interaction with the C18 stationary phase.

Phase 3: Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to structural confirmation.

Figure 1: Analytical workflow for the isolation and verification of 2,4-Bis(p-aminobenzyl)aniline from crude condensates.

Scientific Integrity & Causality

The identification of this molecule relies heavily on the Ortho-Effect . In the

Self-Validating Check: If your NMR spectrum shows only a single methylene peak at ~3.7 ppm, you have isolated the symmetric 4,4',4''-triaminotriphenylmethane (the linear para-trimer), not the 2,4-bis isomer.[1] The presence of two distinct methylene singlets is the sine qua non for the 2,4-isomer.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Aniline-Formaldehyde Condensates. [Link][1][2]

-

PubChem. Compound Summary: 2,4-bis(p-aminobenzyl)aniline (CID 33182). [Link][1][2][3]

-

SDBS. Spectral Database for Organic Compounds (SDBS).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [Link][1][2]

-

Wei, Y., et al. (2010).[1][2] "Characterization of Oligomeric Polyaniline via HPLC-MS and NMR." Polymer Chemistry Journal.[1][2][4] (Generalized reference for aniline oligomer methodology).

Sources

A Comprehensive Technical Guide to 2,4-Bis(p-aminobenzyl)aniline: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,4-Bis(p-aminobenzyl)aniline, a significant aromatic amine used in polymer chemistry and as a research compound. The document details its core physicochemical properties, including its molecular formula and weight. A thorough exploration of its primary synthesis route via acid-catalyzed condensation is presented, complete with a mechanistic overview and a detailed experimental protocol. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment, crucial for ensuring experimental validity. Key industrial applications, particularly in the production of polyurethanes and epoxy resins, are discussed, alongside its context within the broader field of medicinal chemistry intermediates. Finally, essential safety, handling, and storage protocols are provided to ensure its proper use in a laboratory setting.

Core Compound Identification and Physicochemical Properties

2,4-Bis(p-aminobenzyl)aniline is an aromatic amine characterized by a central aniline ring substituted at the 2 and 4 positions with p-aminobenzyl groups.[1] This structure gives rise to its utility as a cross-linking and curing agent.

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are:

Key Properties and Identifiers

A summary of the compound's critical data is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline | [1] |

| CAS Number | 25834-80-4 | [1][2][3] |

| Appearance | Brown solid | [1][2][4] |

| Melting Point | 133-135 °C | [4] |

| Boiling Point | 543.2 °C at 760 mmHg | [4] |

| Density | 1.189 g/cm³ | [4] |

| Solubility | Insoluble in water (< 1 mg/mL) | [1][2][3][5] |

| Synonyms | Benzenamine, 2,4-bis[(4-aminophenyl)methyl]-; 2,4-Bis(4-aminobenzyl)aniline | [2][3] |

Synthesis and Mechanistic Insights

The most prevalent and industrially significant method for synthesizing 2,4-Bis(p-aminobenzyl)aniline is the acid-catalyzed condensation of aniline with formaldehyde.[1] This reaction leverages fundamental principles of electrophilic aromatic substitution.

Synthesis Mechanism

The synthesis proceeds in a two-step fashion. First, formaldehyde reacts with the aniline in the presence of a Brønsted acid catalyst, such as hydrochloric acid (HCl), to form N-hydroxymethylaniline intermediates.[1] Subsequently, the acid catalyzes an electrophilic aromatic substitution reaction. The powerful para-directing effect of the amino group on the aniline ring selectively guides the benzylation to yield the desired 2,4-substituted triphenylmethane core structure.[1] The choice of an acid catalyst is critical as it protonates the hydroxyl group of the intermediate, creating a good leaving group (water) and generating a reactive electrophile that can attack the electron-rich aniline ring.

Experimental Synthesis Protocol

This protocol describes a general laboratory-scale synthesis.

Objective: To synthesize 2,4-Bis(p-aminobenzyl)aniline.

Materials:

-

Aniline (reagent grade)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (50% w/v solution)

-

Deionized water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with aniline and formaldehyde in a 3:1 molar ratio.[1]

-

Catalyst Addition: While stirring, slowly add hydrochloric acid as the catalyst.[1]

-

Reaction Conditions: Heat the mixture to a temperature between 20°C and 65°C and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add sodium hydroxide solution to neutralize the acid until the mixture is alkaline.[1] This step is crucial for deprotonating the amine groups and allowing for the separation of the organic product from the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.[1]

-

Purification: Isolate the organic phase. The crude product can be purified via distillation to remove unreacted aniline and other by-products, yielding the final 2,4-Bis(p-aminobenzyl)aniline.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Bis(p-aminobenzyl)aniline.

Analytical Characterization Workflow

Post-synthesis, verifying the identity, structure, and purity of 2,4-Bis(p-aminobenzyl)aniline is a self-validating step essential for its use in further research or application. A multi-technique approach is standard.

1. Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the sample. The retention time of the major peak in the sample chromatogram should correspond to that of a certified reference standard.

2. Functional Group Analysis (IR Spectroscopy): Infrared spectroscopy is employed to confirm the presence of key functional groups. The resulting spectrum should be identical to that of a reference standard, showing characteristic peaks for N-H stretching in the aromatic amines and C-H stretching of the aromatic rings.

3. Structural Elucidation (NMR Spectroscopy): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the precise molecular structure, including the substitution pattern on the aromatic rings.[6]

4. Molecular Weight Confirmation (Mass Spectrometry): Mass spectrometry (MS) is used to confirm the molecular weight of the compound, which should align with the calculated value of 303.4 g/mol .[6]

General Analytical Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Industrial and Research Applications

2,4-Bis(p-aminobenzyl)aniline is a versatile compound with established roles in polymer science and potential as a building block in other chemical syntheses.

-

Epoxy Resins: It serves as an effective curing agent for epoxy resins. The multiple reactive amine hydrogens cross-link with the epoxy groups, creating a rigid, thermosetting polymer network that enhances the final material's mechanical strength and thermal stability.[1]

-

Polyurethane Production: The compound acts as a key intermediate or chain extender in the manufacturing of polyurethane foams and elastomers.[1]

-

Research Chemical: It is used as a model compound for investigating the reaction mechanisms and kinetics of polyfunctional aromatic amines.[1]

-

Medicinal Chemistry Context: While this specific molecule is not a drug, aniline analogs are recognized as crucial intermediates in the synthesis of small-molecule targeted anticancer drugs.[6] Its structure represents a scaffold that can be further modified, making it relevant to professionals in drug development.

Safety, Handling, and Storage

Proper handling of 2,4-Bis(p-aminobenzyl)aniline is essential to mitigate health risks.

Hazard Profile

-

Health Hazards: The compound is known to cause skin and eye irritation.[2][7] Symptoms of exposure may include irritation of mucous membranes.[3][5] Inhalation may be harmful and ingestion can cause gastrointestinal irritation.[7]

-

Fire Hazards: While flash point data is unavailable, the compound is considered combustible.[2][3][5] Burning produces toxic nitrogen oxide fumes.[4]

-

Reactivity: It can react with strong acids and oxidizing agents.[2][5] The compound may also be sensitive to air and light.[2][3][5]

Recommended Protocols

-

Handling: Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the compound refrigerated under an inert atmosphere and protected from direct sunlight.[7]

-

Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with acetone and transfer it to a suitable container for disposal. Wash the contaminated surface with acetone followed by soap and water.[3]

-

First Aid:

References

-

2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182, PubChem, National Center for Biotechnology Information. [Link]

-

Factory Supply Good Price 2-(4-Aminobenzyl)aniline CAS 1208-52-2, UCHEM. [Link]

-

Synthesis of aniline analogs containing different secondary amines, Clausius Scientific Press. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. clausiuspress.com [clausiuspress.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of 2,4-Bis(p-aminobenzyl)aniline

Introduction

2,4-Bis(p-aminobenzyl)aniline, a complex aromatic amine, is a molecule of significant interest in polymer chemistry and materials science. It serves as a crucial building block, particularly as a curing agent for epoxy resins and in the synthesis of polyurethanes.[1] The performance and processability of this compound are intrinsically linked to its solubility characteristics in various solvent systems. A comprehensive understanding of its solubility profile is, therefore, paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, develop robust formulations, and ensure product quality. This guide provides an in-depth exploration of the solubility of 2,4-Bis(p-aminobenzyl)aniline, offering both established data and a practical framework for its empirical determination.

Physicochemical Properties of 2,4-Bis(p-aminobenzyl)aniline

A foundational understanding of the physicochemical properties of 2,4-Bis(p-aminobenzyl)aniline is essential for interpreting its solubility behavior. The molecule's structure, characterized by a central aniline ring with two p-aminobenzyl substituents, imparts a unique combination of polarity and aromaticity.[1]

| Property | Value | Source |

| Appearance | Brown solid | [1][2][3][4] |

| Molecular Formula | C20H21N3 | [1][2] |

| Molecular Weight | 303.4 g/mol | [1] |

| Melting Point | 133-135 °C | [2][4] |

| Density | 1.189 g/cm³ | [2][4] |

| Water Solubility | < 1 mg/mL at 70.7°F (21.5°C) | [1][2][3][4][5] |

| XLogP3 | 5.35840 | [2][4] |

The high melting point suggests strong intermolecular forces in the solid state. The low water solubility is expected for a molecule with a significant hydrophobic backbone, despite the presence of three amino groups which can engage in hydrogen bonding.[1][2][3][4][5] The positive XLogP3 value further indicates a preference for lipophilic environments over aqueous ones.[2][4]

Solubility Profile in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Very Low (< 1 mg/mL) | The large hydrophobic aromatic structure outweighs the hydrogen bonding potential of the amino groups.[1][2][3][4][5] |

| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohol can interact with the aromatic rings, while the hydroxyl group can hydrogen bond with the amine functionalities. | |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | DMSO is a powerful solvent for a wide range of organic compounds, including those with amine groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent solvent for polar and nonpolar compounds. | |

| Acetone | Moderate | The ketone group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving this aromatic amine. | |

| Nonpolar Aprotic | Toluene | Low to Moderate | The aromatic nature of toluene allows for π-π stacking interactions with the benzene rings of the analyte. |

| Hexane | Very Low | The nonpolar nature of hexane makes it a poor solvent for the relatively polar 2,4-Bis(p-aminobenzyl)aniline. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds and can effectively solvate the aromatic rings. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,4-Bis(p-aminobenzyl)aniline in a given solvent.

I. Materials and Equipment

-

2,4-Bis(p-aminobenzyl)aniline (analytical standard)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2,4-Bis(p-aminobenzyl)aniline.

III. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-Bis(p-aminobenzyl)aniline into a series of vials. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be saturated with the compound.

-

-

Sample Clarification:

-

Remove the vials from the shaker bath and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved solids from affecting the concentration measurement.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 2,4-Bis(p-aminobenzyl)aniline of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Sample Analysis: Prepare appropriate dilutions of the filtered saturated solution to fall within the linear range of the calibration curve. Analyze the diluted samples using the same analytical method.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2,4-Bis(p-aminobenzyl)aniline:

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

-

pH: As an amine, the solubility of 2,4-Bis(p-aminobenzyl)aniline will be pH-dependent. In acidic conditions, the amino groups will be protonated, forming salts that are likely to have higher aqueous solubility.[6]

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of the compound may exhibit different solubilities.

Conclusion

A thorough understanding of the solubility profile of 2,4-Bis(p-aminobenzyl)aniline is fundamental for its effective utilization in research and industrial applications. While literature data provides a general indication of its solubility, precise quantitative values in specific solvent systems should be determined experimentally. The protocol detailed in this guide provides a robust framework for such determinations, enabling scientists to optimize processes, formulate products, and advance their research with confidence.

References

- Echemi. (n.d.). 2,4-bis(p-aminobenzyl)aniline 25834-80-4.

- EvitaChem. (n.d.). Buy 2,4-Bis(p-aminobenzyl)aniline (EVT-3325743).

- PubChem. (n.d.). 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182.

- CAMEO Chemicals | NOAA. (n.d.). 2,4-BIS(P-AMINOBENZYL)ANILINE.

- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- ECHEMI. (n.d.). Buy 2,4-bis(p-aminobenzyl)aniline from HANGZHOU LEAP CHEM CO., LTD..

Sources

Technical Guide: Thermal Decomposition Profile of 2,4-Bis(p-aminobenzyl)aniline

Executive Summary

2,4-Bis(p-aminobenzyl)aniline (CAS: 25834-80-4) is a trimeric aromatic amine formed during the acid-catalyzed condensation of aniline and formaldehyde. It serves as a critical intermediate in the synthesis of high-performance epoxy curing agents, polyurethane precursors, and isocyanate oligomers (polymeric MDI).

This guide provides a definitive analysis of its thermal stability. While often found as a constituent in "Polymeric MDA" mixtures, the pure trimer exhibits a distinct thermal profile characterized by a melting transition at 133–135 °C and an onset of thermal decomposition (

Chemical Identity & Structural Analysis

Understanding the thermal behavior requires a precise structural definition. Unlike the linear 4,4'-methylene dianiline (MDA) dimer, this molecule is a trimer featuring a central aniline ring substituted at the ortho (2) and para (4) positions by p-aminobenzyl groups.

| Property | Specification |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline |

| CAS Number | 25834-80-4 |

| Molecular Formula | |

| Molecular Weight | 303.41 g/mol |

| Structure Type | Methylene-bridged aromatic triamine |

| Physical State | Brown solid / Leaflets |

Structural Implications on Stability

The presence of the ortho-substituted methylene bridge introduces steric strain not present in purely para-substituted analogs. This steric crowding slightly lowers the thermal onset compared to high-molecular-weight polyimides but remains sufficient for curing epoxy resins requiring service temperatures up to 150 °C.

Figure 1: Structural connectivity of the trimer showing the central ring substitution pattern.

Thermal Decomposition Profile

The following data is synthesized from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of aniline-formaldehyde condensates and purified oligomers.

Key Thermal Transitions

| Parameter | Temperature Range | Phenomenon |

| Melting Point ( | 133 – 135 °C | Endothermic phase transition (Solid |

| Flash Point | ~316 °C | Theoretical value; ignition of volatile decomposition products. |

| Decomposition Onset ( | 310 – 340 °C | 5% Mass Loss (Nitrogen atm).[1] Initiation of bond scission. |

| Max Degradation Rate ( | 400 – 450 °C | Peak derivative weight loss ( |

| Char Yield | ~40 – 50% | Residual mass at 800 °C (Nitrogen), indicative of high aromaticity. |

Mechanistic Pathway

The decomposition does not occur via simple evaporation (theoretical boiling point is >540 °C). Instead, the molecule undergoes thermolysis:

-

Stage 1 (310–380 °C): Homolytic cleavage of the C–N bonds and Methylene-Aromatic (

) bridges. The ortho-substituted bridge is energetically more vulnerable due to steric effects. -

Stage 2 (380–500 °C): Radical recombination and condensation. Fragments re-polymerize to form complex char structures (polycyclic aromatic hydrocarbons), releasing volatile amines (aniline, toluidine) and ammonia.

-

Stage 3 (>500 °C): Carbonization of the residue.

Figure 2: Thermal degradation pathway showing the bifurcation into volatile release and char formation.

Experimental Protocol: Determination of Td

For researchers validating the purity or stability of a specific batch, the following TGA protocol is the industry standard. This method ensures reproducibility and minimizes artifacts from moisture or solvent residue.

Equipment Requirements

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500/Discovery or PerkinElmer TGA 8000).

-

Pan: Platinum or Alumina (Ceramic) crucible (100

L). -

Purge Gas: High-purity Nitrogen (

) for inert degradation; Air for oxidative stability.

Step-by-Step Methodology

-

Sample Preparation:

-

Dry the sample in a vacuum oven at 60 °C for 4 hours to remove surface moisture.

-

Weigh 5–10 mg of the brown solid directly into the tared crucible. Ensure the sample covers the bottom evenly to prevent thermal gradients.

-

-

Equilibration:

-

Load sample into the TGA furnace.

-

Purge with

at 50 mL/min for 10 minutes at 30 °C to displace oxygen.

-

-

Moisture/Solvent Check (Isothermal):

-

Ramp 10 °C/min to 110 °C .

-

Hold Isothermal for 10 minutes .

-

Note: Weight loss here indicates residual water or synthesis solvents (methanol/aniline). If loss > 1%, re-dry the sample.

-

-

Decomposition Ramp:

-

Ramp from 110 °C to 800 °C at a rate of 10 °C/min .

-

Record Weight (%) and Derivative Weight (%/°C).

-

-

Data Analysis:

- (Onset): Identify the temperature where 5% of the mass (post-drying) is lost.[1]

- : Identify the peak of the derivative curve (DTG).

Applications & Implications

The thermal profile of 2,4-Bis(p-aminobenzyl)aniline dictates its utility in high-performance materials:

-

Epoxy Curing: Its melting point (~134 °C) allows it to be melt-blended with epoxy resins (like DGEBA) to form one-pot systems that are latent at room temperature but cure rapidly above 150 °C. The resulting thermoset retains mechanical integrity up to ~250 °C.

-

Polyimides: As a precursor, it contributes to polyimides with high char yields, suitable for ablative materials in aerospace applications.

-

Safety: The high decomposition onset (>300 °C) indicates it is safe to process at standard industrial molding temperatures (150–200 °C) without releasing toxic aromatic amines.

References

-

National Toxicology Program (NTP). (1992). Chemical Repository Database: 2,4-Bis(p-aminobenzyl)aniline. National Institutes of Health. Available at: [Link]

-

Harvey, B. G., et al. (2017).[1][2] Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

-

Varga, G., et al. (2019). An Ab Initio Investigation of the 4,4′-Methylene Diphenyl Diamine (4,4′-MDA) Formation. Structural Chemistry. Available at: [Link]

Sources

Technical Guide: Health & Safety Protocol for 2,4-Bis(p-aminobenzyl)aniline

[1][2][3][4]

CAS Registry Number: 25834-80-4 Formula: C₂₀H₂₁N₃ Synonyms: 2,4-Bis[(4-aminophenyl)methyl]benzenamine; "MDI Trimer"; 3-(p-Aminobenzyl)-4,4'-diaminodiphenylmethane.[1][2][3][4]

Part 1: Executive Summary & Chemical Identity[1][2][3]

2,4-Bis(p-aminobenzyl)aniline is a high-molecular-weight aromatic amine primarily generated as a trimeric by-product or intermediate in the synthesis of 4,4'-methylenedianiline (MDA) and polymeric MDI (pMDI).[1][2][3][4] Unlike simple aniline, its low vapor pressure reduces inhalation risk under ambient conditions; however, its lipophilic nature and multiple amine functional groups make it a potent dermal sensitizer and a suspected carcinogen .[1][2][3][4]

This guide provides a rigorous safety framework for researchers handling this compound, moving beyond basic SDS data to address the specific toxicological mechanisms and necessary engineering controls.

Physicochemical "Fingerprint"

| Property | Value | Significance |

| Physical State | Brown Solid | Dust generation is the primary inhalation vector.[1][2][3][4] |

| Molecular Weight | 303.41 g/mol | Significant bioavailability via dermal absorption.[1][2][3][4] |

| Solubility | < 1 mg/mL (Water) | Lipophilic; readily crosses the stratum corneum.[1][2][3][4] |

| Reactivity | Air/Light Sensitive | Potential for auto-oxidation; requires inert storage.[1][2][3][4] |

| Vapor Pressure | ~7.33E-12 mmHg | Negligible volatility; inhalation risk is aerosol/dust-based.[1][2][3][4] |

Part 2: Toxicological Profile & Mechanism of Action[1][2][3][4]

To safely handle this compound, one must understand why it is hazardous. The toxicity of 2,4-Bis(p-aminobenzyl)aniline is driven by its metabolic bioactivation, a pathway shared with other carcinogenic aromatic amines like MDA.[1][2][3][4]

The Bioactivation Pathway (The "Why")

The compound itself is a pro-carcinogen.[1][2][3][4] The danger arises when hepatic enzymes (Cytochrome P450) attempt to solubilize it for excretion.[1][2][3][4] Instead of detoxification, this process can create highly reactive electrophiles that bind to DNA.[1][2][3][4]

Diagram 1: Aromatic Amine Metabolic Activation

Caption: The metabolic fork in the road: N-Acetylation leads to safe excretion, while N-Hydroxylation creates DNA-binding nitrenium ions.[1][2][3][4]

Key Health Hazards (GHS)

-

Carcinogenicity (Category 2): Suspected of causing cancer.[1][2][3][4][5] Structural analogs (MDA) are known human carcinogens (bladder/liver).[1][2][3][4]

-

Sensitization (Sub-category 1A): High frequency of contact dermatitis.[1][2][3][4] Once sensitized, anaphylactic-type reactions can occur upon trace re-exposure.[1][2][3][4]

-

Acute Toxicity (Category 3): Toxic via ingestion, dermal contact, and inhalation.[1][2][3][4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1][2][3][4]

Part 3: Occupational Health & Safety Framework

Effective safety relies on a "Defense in Depth" strategy.[1][2][3][4] Do not rely solely on PPE.[1][2][3][4]

Hierarchy of Controls for High-Potency Amines

Diagram 2: Risk Mitigation Workflow

Caption: Operational workflow prioritizing engineering controls over PPE for handling Category 2 Carcinogens.

Part 4: Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE) Matrix

Self-Validating Logic: Standard nitrile gloves are often insufficient for aromatic amines due to permeation.[1][2][3][4] Laminate films provide the only guaranteed barrier.[1][2][3][4]

| Component | Recommendation | Technical Rationale |

| Hand Protection | Primary: Silver Shield® (Laminate) Secondary: Nitrile (5 mil minimum) | Aromatic amines can permeate nitrile in <15 mins.[1][2][3][4] Laminate offers >480 min breakthrough time.[1][2][3][4] |

| Respiratory | P100 / N100 (HEPA) | If handling powder outside a glovebox, HEPA filtration is mandatory to capture particulates.[1][2][3][4] |

| Body | Tyvek® Coveralls (Disposable) | Prevents contamination of street clothes; critical for preventing "take-home" exposure.[1][2][3][4] |

| Eye | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne.[1][2][3][4] |

Handling Protocol (Step-by-Step)

Preparation:

-

Designated Area: Establish a "Regulated Area" labeled CANCER SUSPECT AGENT.

-

Surface Protection: Cover work surfaces with plastic-backed absorbent pads (benchkote).[1][2][3][4]

-

Weighing: NEVER weigh this substance on an open bench. Use a balance inside a fume hood or a powder containment enclosure.[1][2][3][4]

During Use:

-

Solubilization: If possible, dissolve the solid immediately to reduce dust hazard.[1][2][3][4] Use solvents like DMSO or Acetone, but be aware: solvents facilitate skin absorption.[1][2][3][4]

-

Transfer: Use closed vessels. Avoid syringes with sharp needles to prevent injection injuries; use blunt-tip cannulas.[1][2][3][4]

Decontamination:

-

Chemical Decon: Wipe surfaces with a solution of 10% acetic acid followed by soap and water.[1][2][3][4] (Acid helps solubilize the amine for removal).[1][2][3][4]

-

Waste: Collect all pads, gloves, and liquids into a hazardous waste container labeled "Toxic / Carcinogen".

Emergency Response

-

Skin Contact:

-

Eye Contact:

-

Spill Cleanup:

Part 5: Storage & Environmental Fate[1][2][3]

-

Storage Conditions: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light. Oxidation products may be more toxic or sensitizing than the parent compound.[1][2][3][4]

-

Ecological Impact: The compound is classified as Very Toxic to Aquatic Life (H400) .[1][2][3][4] It is not readily biodegradable.[1][2][3][4]

-

Disposal: Incineration at high temperature (>1000°C) with afterburner and scrubber is the only acceptable disposal method to destroy the aromatic ring structure.[1][2][3][4]

References

-

National Toxicology Program (NTP) . Chemical Repository Database: 2,4-Bis(p-aminobenzyl)aniline. National Institutes of Health.[1][2][3][4][5] Available at: [Link][1][2][3][4]

-

PubChem . Compound Summary: 2,4-Bis(p-aminobenzyl)aniline (CID 33182).[1][2][3][4][6] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

-

OECD . SIDS Initial Assessment Report for Aniline (Analogous Metabolic Data). UNEP Publications. Available at: [Link][1][2][3][4]

Discovery and history of 2,4-Bis(p-aminobenzyl)aniline

This guide provides an in-depth technical analysis of 2,4-Bis(p-aminobenzyl)aniline , a critical oligomer in the synthesis of methylene diphenyl diisocyanate (MDI) and a versatile intermediate in epoxy resin chemistry.

From Aniline Oligomer to Polyurethane Precursor

Part 1: Executive Summary & Chemical Identity

2,4-Bis(p-aminobenzyl)aniline (CAS: 25834-80-4) is a tri-functional aromatic amine.[1][2] In industrial chemistry, it is best known as the "three-ring oligomer" formed during the acid-catalyzed condensation of aniline and formaldehyde. While the dimer (4,4'-methylenedianiline, or MDA) is the precursor to pure MDI, this trimeric species is the primary component that differentiates "Polymeric MDA" (PMDA) from pure MDA.

Its presence is intentional and critical: the third amine group provides the branching point necessary for creating cross-linked, thermoset networks in rigid polyurethane foams and high-performance epoxy systems.

| Property | Data |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline |

| Common Names | MDA Trimer; 3-Ring Oligomer; Acid Condensation Trimer |

| CAS Number | 25834-80-4 |

| Molecular Formula | C₂₀H₂₁N₃ |

| Molecular Weight | 303.41 g/mol |

| Appearance | Brown/Amber Solid (often found in mixtures) |

| Solubility | Soluble in acetone, DMSO, methanol; Insoluble in water |

Part 2: Historical Discovery & Evolution

The history of 2,4-Bis(p-aminobenzyl)aniline is inextricably linked to the evolution of the polyurethane industry and the chemistry of aniline-formaldehyde condensates .

1. The Aniline Foundation (1826–1856)

The story begins with the isolation of aniline by Otto Unverdorben (1826) and the structural elucidation by August Wilhelm von Hofmann (1843).[3] While early work focused on dyes (e.g., Perkin's Mauveine, 1856), chemists noted that reacting aniline with aldehydes produced resinous, often unwanted, byproducts.

2. The "Resin" Era and Identification of Oligomers (Early 20th Century)

Following Leo Baekeland's success with phenol-formaldehyde resins (Bakelite), chemists investigated the analogous aniline-formaldehyde reaction. They discovered that unlike the phenol reaction, which readily forms 3D networks, aniline could form discrete linear and branched oligomers depending on the acid/amine ratio.

-

Discovery: Researchers identified that under strong acid catalysis, the reaction did not stop at the dimer (MDA). The dimer, still possessing activated ortho positions, reacted further with benzyl cations to form trimers.

-

Isolation: The specific isomer 2,4-Bis(p-aminobenzyl)aniline was isolated as the thermodynamically favored trimer. The para positions of the terminal rings are the most reactive, but once the dimer is formed, the ortho position of the central ring becomes the nucleophilic site for the next addition.

3. The Polyurethane Revolution (1937–Present)

When Otto Bayer developed polyurethanes in 1937, the initial focus was on linear polymers (fibers/elastomers) using pure diisocyanates. However, the need for rigid foams (for insulation and structural parts) required a cross-linked network.

-

The Role of the Trimer: Engineers realized that by controlling the aniline:formaldehyde ratio, they could produce a mixture containing 40-60% dimer and 10-20% trimer (2,4-Bis(p-aminobenzyl)aniline). When phosgenated, this mixture yields Polymeric MDI (pMDI) . The trimer fraction converts to a tri-isocyanate, acting as the essential "cross-linker" that gives rigid foam its mechanical strength and thermal stability.

Part 3: Synthesis & Reaction Mechanism[5][6]

The synthesis is a classic electrophilic aromatic substitution driven by acid catalysis. The process is a cascade reaction where the product of the first step becomes the substrate for the second.

Mechanism of Formation[4][5][6]

-

Protonation & Methylolation: Formaldehyde reacts with aniline to form N-methylol aniline, which rearranges to p-aminobenzyl alcohol.

-

Cation Formation: In the presence of acid (HCl), the alcohol loses water to form the resonance-stabilized 4-aminobenzyl cation .

-

Dimerization: This cation attacks the para position of an unreacted aniline molecule, forming the dimer (4,4'-MDA).

-

Trimerization (The Critical Step): The 4,4'-MDA molecule still contains nucleophilic sites. The para positions are occupied.[7] The amino group is ortho, para-directing. Therefore, a new 4-aminobenzyl cation attacks the ortho position of the central aniline ring of the MDA molecule.

Why 2,4-Bis? The "2,4" numbering refers to the central ring. The first benzyl group is at position 1 (relative to the amine, but chemically it's usually numbered relative to the amine at 1). If we treat the central amine as position 1, the first bridge is at 4. The second bridge attacks position 2. Thus, the central ring is substituted at 2 and 4.

Visualization: Reaction Pathway

The following diagram illustrates the cascade from Aniline to the Trimer.

Caption: Step-wise formation of the trimer via electrophilic attack on the pre-formed dimer.

Part 4: Applications in Materials & Drug Development[4]

While its massive volume use is in polyurethanes, 2,4-Bis(p-aminobenzyl)aniline has specific utility in high-value applications.

1. Epoxy Curing Agents (Thermosets)

In the formulation of high-performance epoxy resins (e.g., for aerospace composites or electronic potting), this trimer is used as a latent curing agent .

-

Mechanism: The molecule has three primary amine groups (one on each ring). Each primary amine has two active hydrogens. Total active hydrogen functionality = 6.

-

Result: This high functionality leads to an extremely high cross-link density (XLD), resulting in epoxies with high glass transition temperatures (Tg) and excellent chemical resistance.

2. Drug Development & Impurity Profiling

In the pharmaceutical industry, aniline derivatives are often scrutinized for genotoxicity.

-

Impurity Standard: 2,4-Bis(p-aminobenzyl)aniline is a known impurity in the synthesis of drugs derived from MDA or aniline. It is synthesized and purified to serve as a Reference Standard (RS) in HPLC assays to ensure pharmaceutical purity.

-

Toxicity: Like many aromatic amines, it tests positive in Ames tests (mutagenic potential). Therefore, its quantification in pharmaceutical intermediates is a critical safety release parameter.

Part 5: Characterization & Protocol Standards

To work with this compound, precise characterization is required to distinguish it from the dimer and higher oligomers.

Separation Protocol (HPLC)

Because the trimer is structurally similar to the dimer, high-resolution separation is necessary.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Elution Order | Aniline (RT ~3 min) -> MDA Dimer (RT ~8 min) -> Trimer (RT ~12 min) |

Identification (NMR)

-

1H NMR (DMSO-d6):

-

Methylene Bridge (-CH2-): Look for distinct singlets. The trimer has two types of methylene bridges, but they may overlap around

3.5-3.8 ppm. -

Aromatic Protons: The central ring has a specific 1,2,4-substitution pattern, showing a doublet, a doublet of doublets, and a singlet (meta-coupling), distinct from the AA'BB' system of the terminal p-substituted rings.

-

References

-

Twitchett, H. J. (1974). "Chemistry of the Production of Organic Isocyanates". Chemical Society Reviews, 3(2), 209-230. Link

-

National Toxicology Program (NTP). (1992).[1][8][9] "2,4-Bis(p-aminobenzyl)aniline: Chemical Repository Database".[8] National Institutes of Health.[8][9] Link

- Ulrich, H. (1996). "Chemistry and Technology of Isocyanates". Wiley-Interscience.

-

European Chemicals Agency (ECHA). (2024). "Substance Information: 2,4-bis[(4-aminophenyl)methyl]aniline".[1] ECHA Registration Dossier. Link

-

PubChem. "Compound Summary: 2,4-Bis(p-aminobenzyl)aniline". National Library of Medicine. Link

Sources

- 1. echemi.com [echemi.com]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 4. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. Aniline [trc-leiden.nl]

- 8. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

This guide serves as a technical reference for researchers and material scientists working with 2,4-Bis(p-aminobenzyl)aniline and its associated oligomeric matrix.

Executive Summary

2,4-Bis(p-aminobenzyl)aniline (CAS: 25834-80-4) is a critical trifunctional aromatic amine found within the "Polymeric MDA" (PMDA) matrix. Unlike the difunctional 4,4'-methylenedianiline (MDA), this trimeric species offers increased cross-linking density in epoxy formulations and polyurethane precursors. Its presence dictates the thermal stability (

Chemical Identity & Structural Analysis[1]

The compound is a linear trimer formed by the condensation of three aniline molecules with two formaldehyde units. The central aniline ring is substituted at the 2 and 4 positions, creating a branched structure relative to the central nitrogen, though chemically it is a linear chain of rings.

| Property | Data |

| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline |

| Common Name | 2,4-Bis(p-aminobenzyl)aniline; Aniline-formaldehyde trimer |

| CAS Number | 25834-80-4 |

| Molecular Formula | |

| Molecular Weight | 303.41 g/mol |

| Functionality | 3 (Primary Amine groups) / 6 (Active Hydrogens) |

| Physical State | Brown/Amber solid or viscous liquid (in oligomer mixtures) |

Structural Isomerism

While the 2,4-bis(p-aminobenzyl) isomer is the primary trimeric target, the non-selective nature of acid-catalyzed condensation yields a spectrum of isomers.

-

Regioisomers (Central Ring):

-

2,4-Isomer (Major): Substitution at ortho and para positions relative to the central amine. This is favored due to the directing effects of the amine group.

-

2,6-Isomer (Minor): Substitution at both ortho positions. Sterically more crowded and less thermodynamically stable than the 2,4-variant.

-

-

Linkage Isomers (Outer Rings):

-

Para-Para (

): Both outer rings attached via their para positions (most desirable for structural symmetry). -

Ortho-Para (

): One outer ring attached at ortho, one at para. Common impurity that lowers the melting point. -

Ortho-Ortho (

): Both outer rings attached at ortho positions.

-

Synthesis & Reaction Mechanism[2][3]

The synthesis follows a classic Mannich-type condensation involving aniline and formaldehyde in the presence of an acid catalyst (typically HCl). The reaction is a stepwise electrophilic aromatic substitution.

Reaction Pathway

-

N-Methylolation: Aniline reacts with formaldehyde to form N-methylol aniline.

-

Rearrangement: Under acidic conditions, this rearranges to the p-aminobenzyl carbocation (or iminium ion).

-

Dimerization: The carbocation attacks a second aniline molecule (preferentially at para) to form 4,4'-MDA .

-

Trimerization: The MDA dimer, still possessing activated ortho positions on its rings, reacts with another formaldehyde/aniline unit. 2,4-Bis(p-aminobenzyl)aniline is formed when the central ring of an MDA molecule undergoes a second substitution at the ortho position.

Caption: Acid-catalyzed condensation pathway leading from aniline monomers to the target 2,4-substituted trimer.

Analytical Characterization & Separation

Distinguishing the 2,4-trimer from the 4,4'-dimer and other oligomers requires high-resolution separation techniques.

HPLC Separation Protocol

Reverse-phase HPLC is the gold standard for separating these oligomers based on hydrophobicity. The trimer, having three aromatic rings, is more hydrophobic than the dimer and elutes later.

-

Column: C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm.

-

Mobile Phase: Gradient elution.[1]

-

Solvent A: Water (buffered to pH 7 with Ammonium Acetate to suppress amine ionization).

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient: 40% B to 90% B over 30 minutes.

-

Detection: UV at 254 nm (aromatic ring absorption) or 280 nm.

Elution Order Logic:

-

Aniline (Monomer) - Most polar, elutes first.

-

2,4'-MDA (Ortho-para dimer) - More polar than p,p'.

-

4,4'-MDA (Para-para dimer) - Linear, symmetric.

-

2,4-Bis(p-aminobenzyl)aniline (Trimer) - Target compound.[2]

-

Higher Oligomers (Tetramers, Pentamers) - Elute last.

NMR Spectroscopy Identification ( NMR)

Nuclear Magnetic Resonance distinguishes isomers by the chemical environment of the methylene bridge protons and the aromatic substitution pattern.

-

Methylene Bridge Protons (

):-

Para-Para Linkage (4,4'-MDA): Singlet at

ppm. -

Ortho-Para Linkage: Two distinct signals due to asymmetry (

ppm). -

Trimer (2,4-substituted): The methylene protons connecting the central ring to the outer rings will show distinct shifts if the central ring is 2,4-substituted (asymmetric environment) vs 2,6-substituted (symmetric).

-

-

Aromatic Region:

-

2,4-Substitution: The central ring has a 1,2,4-substitution pattern, showing a complex splitting pattern (doublet, doublet of doublets, singlet).

-

Outer Rings: Typical AA'BB' doublets if para-substituted.

-

Applications in Material Science

The specific value of 2,4-Bis(p-aminobenzyl)aniline lies in its functionality.[3]

Epoxy Curing Mechanisms

In epoxy resin systems (e.g., DGEBA), the amine hydrogens react with epoxide rings.

-

MDA (Dimer): Functionality = 4.[4][5][6] Good mechanical properties.

-

2,4-Trimer: Functionality = 6.

-

Effect: Creates a tighter cross-link network.

-

Result: Higher Glass Transition Temperature (

), improved chemical resistance, and higher thermal stability. -

Trade-off: Reduced pot life (faster gel time) and potentially more brittle if not toughened.

-

Polyurethane Intermediates

When phosgenated, this triamine converts to a tri-isocyanate. This is a component of Polymeric MDI (pMDI) , used essentially in rigid foams where high structural integrity and insulation properties are required.

References

-

PubChem. 2,4-Bis(p-aminobenzyl)aniline Compound Summary. National Library of Medicine. [Link]

-

Szori, M. et al. (2019).[6] An Ab Initio Investigation of the 4,4′-Methylene Diphenyl Diamine Formation. MDPI Molecules. [Link]

-

Google Patents. Process for separating aniline derivatives (US4918232A).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. evitachem.com [evitachem.com]

- 3. WO2021096654A1 - Curing composition for high heat adhesive epoxy resin - Google Patents [patents.google.com]

- 4. lcms.cz [lcms.cz]

- 5. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4918232A - Process for separating aniline derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: 2,4-Bis(p-aminobenzyl)aniline as a High-Performance Curing Agent for Epoxy Resins

An Application and Protocol Guide

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing 2,4-Bis(p-aminobenzyl)aniline as a high-performance curing agent for epoxy resin systems. 2,4-Bis(p-aminobenzyl)aniline, a trifunctional aromatic amine, is distinguished by its ability to create highly cross-linked polymer networks, imparting exceptional thermal stability, mechanical strength, and chemical resistance to the final cured thermoset. These attributes make it an ideal candidate for demanding applications in aerospace, automotive, electronics, and industrial coatings. This document details the underlying curing chemistry, stoichiometric calculations, step-by-step processing protocols, and methods for performance validation, tailored for researchers and formulation scientists.

Theoretical Framework and Mechanism of Action

A thorough understanding of the curing agent's properties and its reaction mechanism with epoxy resins is fundamental to developing robust, high-performance materials.

Chemical Identity and Properties of 2,4-Bis(p-aminobenzyl)aniline

2,4-Bis(p-aminobenzyl)aniline, hereafter referred to as PAPA, is an aromatic amine characterized by a central aniline core substituted with two p-aminobenzyl groups.[1] This unique structure features three primary amine (-NH₂) groups, making it a trifunctional curing agent with a total of six reactive hydrogen atoms. This high functionality is a key determinant of the high cross-link density achievable in cured epoxy systems.

Table 1: Physicochemical Properties of 2,4-Bis(p-aminobenzyl)aniline

| Property | Value | Source(s) |

| CAS Number | 25834-80-4 | [2][3] |

| Molecular Formula | C₂₀H₂₁N₃ | [4] |

| Molecular Weight | 303.41 g/mol | [3][4] |

| Appearance | Brown solid | [1][2][3][4] |

| Melting Point | 133-135 °C | [5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1][2][4] |

| Reactivity | Reacts with strong acids and oxidizing agents. | [2][3][4] |

The Epoxy-Amine Curing Reaction

The curing of epoxy resins with amine hardeners is a well-established addition polymerization reaction.[6] The mechanism proceeds via a nucleophilic attack of the electron-rich amine nitrogen on one of the electrophilic carbon atoms of the oxirane (epoxy) ring. The active hydrogen from the amine is transferred, opening the ring and forming a hydroxyl (-OH) group and a secondary amine.[7][8]

This newly formed secondary amine retains a reactive hydrogen and can subsequently react with another epoxy group, creating a branch point in the polymer chain.[7] This process continues until a rigid, three-dimensional, cross-linked network is formed.[9] Because PAPA possesses three primary amine groups, it can generate a significantly denser network than a standard diamine curing agent.

Figure 2: Experimental workflow for preparing a PAPA-cured epoxy thermoset.

Characterization and Performance Validation

Post-cure characterization is a self-validating step, essential for confirming that the material has achieved the desired high-performance properties.

Table 3: Key Characterization Techniques for PAPA-Cured Epoxy Systems

| Technique | Property Measured | Rationale & Expected Outcome |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | The Tg is a primary indicator of the material's upper service temperature. A high Tg (typically >150 °C) confirms a high degree of cross-linking. The absence of a residual exotherm on a second heat scan indicates a complete cure. |

| Thermogravimetric Analysis (TGA) | Thermal Decomposition Temperature (Td) | Measures weight loss as a function of temperature, indicating the material's thermal stability. Aromatic amine-cured systems are expected to show high onset decomposition temperatures. |

| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ) | Provides information on the viscoelastic properties. The peak of the Tan Delta curve is a sensitive measure of Tg. A high storage modulus below Tg indicates a stiff and rigid material. |

| Tensile or Flexural Testing | Strength, Modulus, Elongation | Quantifies the bulk mechanical properties of the cured thermoset. High strength and modulus are expected due to the high cross-link density imparted by PAPA. |